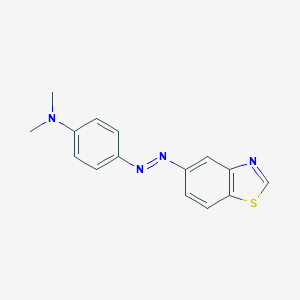
5-((p-(Dimethylamino)phenyl)azo)benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((p-(Dimethylamino)phenyl)azo)benzothiazole, commonly known as DAB, is a fluorescent dye that has been extensively used in scientific research for various applications. This dye is known for its high sensitivity, photostability, and low toxicity, making it a popular choice for many researchers.
Mécanisme D'action
The mechanism of action of DAB involves the formation of a covalent bond between the dye and the target biomolecule. This covalent bond results in the formation of a stable complex, which emits fluorescence upon excitation with light of a specific wavelength.
Biochemical and Physiological Effects:
DAB has been shown to have low toxicity and does not interfere with the normal biochemical and physiological processes of cells. However, the covalent binding of DAB to biomolecules can affect their function and may alter the biological activity of the target molecule.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DAB in lab experiments include its high sensitivity, photostability, and low toxicity. However, the covalent binding of DAB to biomolecules can also be a limitation, as it may affect the biological activity of the target molecule and may interfere with downstream applications.
Orientations Futures
There are several future directions for the use of DAB in scientific research. One area of interest is the development of new fluorescent probes based on DAB, which can be used for specific applications. Another area of interest is the use of DAB in the development of new diagnostic tools for various diseases. Additionally, the use of DAB in combination with other fluorescent probes can provide new insights into the complex biological processes that occur within cells.
In conclusion, 5-((p-(Dimethylamino)phenyl)azo)benzothiazole is a versatile and widely used fluorescent dye in scientific research. Its high sensitivity, photostability, and low toxicity make it an ideal choice for various applications. However, the covalent binding of DAB to biomolecules can also be a limitation, and careful consideration should be given to its use in lab experiments.
Méthodes De Synthèse
The synthesis of DAB involves the reaction between p-(dimethylamino)aniline and 2-aminothiophenol in the presence of sodium nitrite and hydrochloric acid. This reaction produces DAB as a yellow-orange powder, which can be further purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
DAB has been widely used in scientific research, particularly in the field of biochemistry and molecular biology. It is commonly used as a fluorescent probe to label proteins, nucleic acids, and other biomolecules. DAB is also used in various techniques such as immunohistochemistry, flow cytometry, and fluorescence microscopy.
Propriétés
Numéro CAS |
18463-90-6 |
|---|---|
Formule moléculaire |
C7H5BrN2O4 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-5-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14N4S/c1-19(2)13-6-3-11(4-7-13)17-18-12-5-8-15-14(9-12)16-10-20-15/h3-10H,1-2H3 |
Clé InChI |
SOORJESFYFAVOE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)SC=N3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)SC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




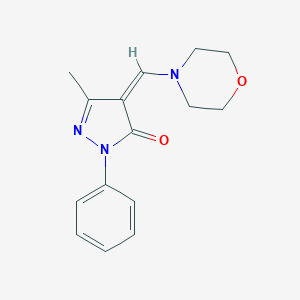

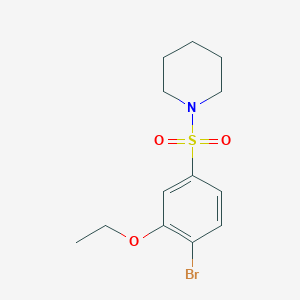
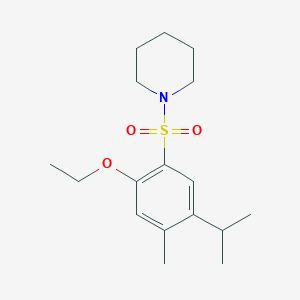

![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
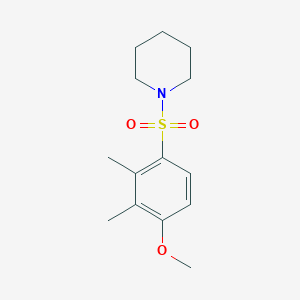
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)

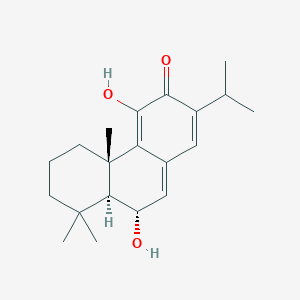

![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)